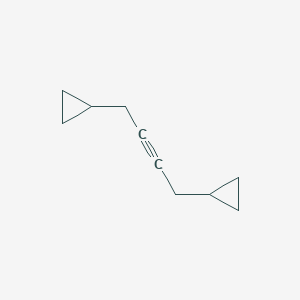
1,1'-(But-2-yne-1,4-diyl)dicyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(But-2-yne-1,4-diyl)dicyclopropane is an organic compound characterized by the presence of a butyne moiety flanked by two cyclopropane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-yne-1,4-diyl)dicyclopropane typically involves the coupling of cyclopropylacetylene with suitable reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production. Catalysts and reagents are selected based on their availability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(But-2-yne-1,4-diyl)dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can yield alkanes or alkenes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,1’-(But-2-yne-1,4-diyl)dicyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(But-2-yne-1,4-diyl)dicyclopropane involves its interaction with molecular targets through its reactive functional groups. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. These interactions can modulate biological pathways or facilitate chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butynediol: A related compound with hydroxyl groups instead of cyclopropane rings.
2-Butyne-1,4-diol, diacetate: Another derivative with acetate groups.
2-Butyne-1,4-diyl dibenzoate: A compound with benzoate groups.
Uniqueness
1,1’-(But-2-yne-1,4-diyl)dicyclopropane is unique due to the presence of cyclopropane rings, which impart distinct chemical and physical properties. These rings contribute to the compound’s stability and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
66341-48-8 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
4-cyclopropylbut-2-ynylcyclopropane |
InChI |
InChI=1S/C10H14/c1(3-9-5-6-9)2-4-10-7-8-10/h9-10H,3-8H2 |
Clé InChI |
OJZCNGBMCAPETO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC#CCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


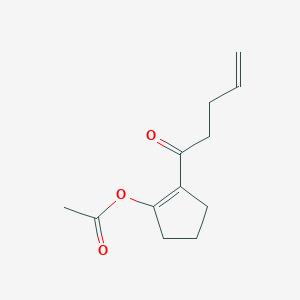


![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)
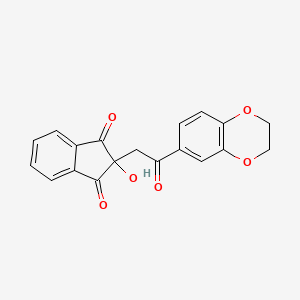
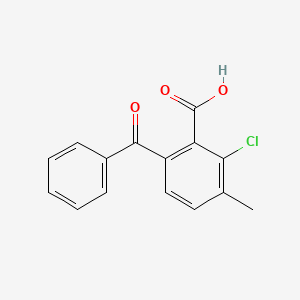
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
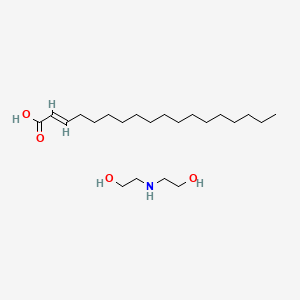
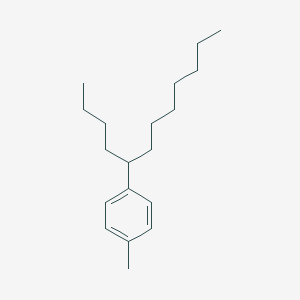
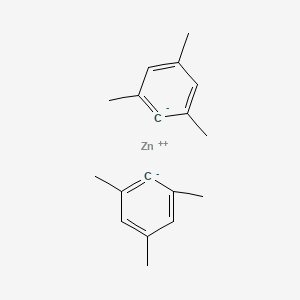
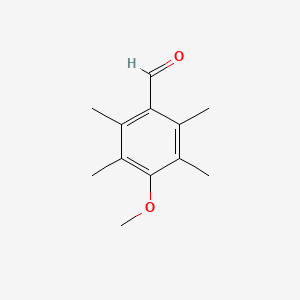

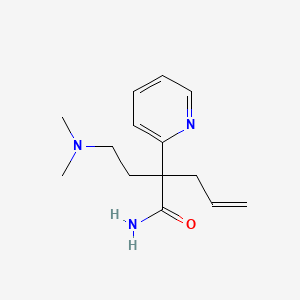
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
